molecular formula C14H14N2O2 B3253778 Benzyl N-(2-aminophenyl)carbamate CAS No. 22706-01-0

Benzyl N-(2-aminophenyl)carbamate

Cat. No. B3253778
CAS RN: 22706-01-0
M. Wt: 242.27 g/mol
InChI Key: GUYDLEUJFLEJSJ-UHFFFAOYSA-N
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Description

Benzyl N-(2-aminophenyl)carbamate is a chemical compound with the molecular formula C14H14N2O2 . It has an average mass of 242.273 Da and a monoisotopic mass of 242.105530 Da . It is also known by registry numbers ZINC000085347782 .


Synthesis Analysis

The synthesis of carbamates, such as Benzyl N-(2-aminophenyl)carbamate, can be achieved through a three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and TBAI . This method offers mild reaction conditions and short reaction times, and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular structure of Benzyl N-(2-aminophenyl)carbamate consists of 14 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .


Chemical Reactions Analysis

Carbamates, including Benzyl N-(2-aminophenyl)carbamate, play an important role in modern drug discovery and medicinal chemistry . They can undergo various chemical reactions, such as transcarbamation, which is a process interchange of the alkoxy moiety in the carbamate moiety .


Physical And Chemical Properties Analysis

Benzyl N-(2-aminophenyl)carbamate is a white solid that is soluble in organic solvents and moderately soluble in water .

Safety and Hazards

According to the safety data sheet, Benzyl N-(2-aminophenyl)carbamate is harmful if inhaled and may cause respiratory irritation . It should be stored locked up and in a well-ventilated place, and its container should be kept tightly closed . In case of inhalation, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

Future Directions

Carbamates, including Benzyl N-(2-aminophenyl)carbamate, continue to play an important role in modern drug discovery and medicinal chemistry . Future research may focus on developing new methods for functional transformation and exploring their potential applications in various fields .

properties

IUPAC Name

benzyl N-(2-aminophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c15-12-8-4-5-9-13(12)16-14(17)18-10-11-6-2-1-3-7-11/h1-9H,10,15H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUYDLEUJFLEJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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